1-Methoxy-2-(methoxymethoxy)benzene
Overview
Description
1-Methoxy-2-(methoxymethoxy)benzene, also known by its IUPAC name, is a chemical compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . This compound is characterized by the presence of a methoxy group and a methoxymethoxy group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.
Scientific Research Applications
1-Methoxy-2-(methoxymethoxy)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Preparation Methods
The synthesis of 1-Methoxy-2-(methoxymethoxy)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1,2-dimethoxybenzene with formaldehyde and methanol in the presence of an acid catalyst . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for higher yield and purity.
Chemical Reactions Analysis
1-Methoxy-2-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 1-methoxy-2-(methoxymethyl)benzene.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(methoxymethoxy)benzene involves its interaction with specific molecular targets and pathways. For instance, in electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to yield the substituted benzene product . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
1-Methoxy-2-(methoxymethoxy)benzene can be compared with other similar compounds, such as:
1-Methoxy-2-methylbenzene: This compound has a similar structure but lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.
1-Methoxy-2-(methylthio)benzene: This compound contains a methylthio group instead of a methoxymethoxy group, which alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
1-methoxy-2-(methoxymethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-10-7-12-9-6-4-3-5-8(9)11-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPYMYQHGXCBPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501670 | |
Record name | 1-Methoxy-2-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73220-26-5 | |
Record name | 1-Methoxy-2-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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